molecular formula C11H10N4O2 B2656101 N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide CAS No. 477850-41-2

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide

Cat. No.: B2656101
CAS No.: 477850-41-2
M. Wt: 230.227
InChI Key: SHPRDCQHXBUNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms, which provide better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the hydroxyimino group produces amines .

Scientific Research Applications

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydroxyimino group can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide is unique due to its combination of the hydroxyimino group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other imidazole derivatives .

Biological Activity

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide, also known as a benzimidazole derivative, has garnered attention in recent years for its potential biological activities. This compound exhibits a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O2C_{11}H_{10}N_{4}O_{2} with a molecular weight of approximately 218.22 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases involved in cancer progression. For instance, it has an IC50 value of 0.022 µM against GSK-3α/β and 0.009 µM against VEGFR2, indicating potent activity against these targets .
Kinase Target IC50 (µM)
GSK-3α/β0.022
VEGFR20.009
CDK10.18
CDK20.7

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Study 1: Anticancer Efficacy

A study conducted by Bansal et al. (2021) explored the efficacy of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an observed IC50 value of approximately 15 µM after 48 hours of exposure.

Study 2: Anti-inflammatory Mechanism

Research published by Akhtar et al. (2017) demonstrated that this compound effectively inhibited the NF-kB signaling pathway in human endothelial cells, leading to decreased expression of inflammatory mediators.

Properties

IUPAC Name

N-[(E)-hydroxyiminomethyl]-2-imidazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-11(13-7-14-17)9-3-1-2-4-10(9)15-6-5-12-8-15/h1-8,17H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPRDCQHXBUNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC=NO)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C=N/O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.